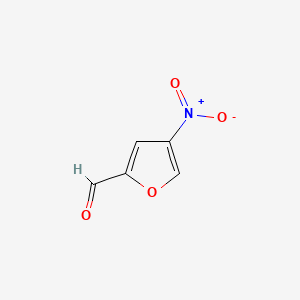
Acide (4-hydroxy-3-iodo-5-nitrophényl)acétique
Vue d'ensemble
Description
(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid is a member of the class of phenylacetic acids that is phenylacetic acid in which the phenyl group is substituted by iodo, hydroxy and nitro groups at positions 3, 4 and 5 respectively. It has a role as an antigen. It is an organoiodine compound, a member of 2-nitrophenols and a member of phenylacetic acids. It is a conjugate acid of a (4-hydroxy-5-iodo-3-nitrophenyl)acetate.
Also called 4-hydroxy-3-iodo-5-nitrophenylacetate. A haptenic determinant that can be radiolabeled and used as salts and derivatives for investigations of immunogenic specificity studies.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de molécules bioactives
Acide (4-hydroxy-3-iodo-5-nitrophényl)acétique : est utilisé en chimie médicinale pour la synthèse de molécules bioactives complexes. Ses groupes fonctionnels réactifs, tels que les motifs nitro et acide acétique, permettent des modifications sélectives, conduisant à la création d'agents thérapeutiques ciblés {svg_1}.
Biochimie : Études d'interaction anticorps et protéines
En biochimie, ce composé est utilisé pour étudier les interactions anticorps et protéines. L'atome d'iode peut être utilisé comme radiomarqueur pour le suivi dans les systèmes biologiques, tandis que le groupe nitro peut participer à des réactions de transfert d'électrons, ce qui est crucial pour comprendre les mécanismes enzymatiques {svg_2}.
Pharmacologie : Conception et développement de médicaments
Pharmacologiquement, l'this compound peut être un précurseur dans la conception de médicaments. Ses composants structuraux peuvent imiter certains résidus d'acides aminés, ce qui le rend précieux dans le développement d'inhibiteurs enzymatiques et de modulateurs de récepteurs {svg_3}.
Synthèse chimique : Bloc de construction pour les molécules complexes
Ce composé sert de bloc de construction polyvalent en synthèse chimique. Son cycle aromatique avec plusieurs substituants fournit un échafaudage pour la construction de composés organiques plus complexes par diverses réactions chimiques {svg_4}.
Science des matériaux : Synthèse de matériaux fonctionnels
En science des matériaux, l'this compound peut contribuer à la synthèse de matériaux fonctionnels. Sa capacité à former des liaisons covalentes stables avec les polymères et les surfaces peut être exploitée pour créer des matériaux avancés aux propriétés spécifiques {svg_5}.
Chimie analytique : Chromatographie et spectroscopie
Analytiquement, le spectre d'absorption UV/Vis distinct du composé dû au groupe nitro le rend adapté à une utilisation comme étalon en chromatographie. De plus, sa teneur en iode peut être utile en spectrométrie de masse pour la détermination de la masse moléculaire {svg_6}.
Chimie environnementale : Études de traceurs
L'atome d'iode dans l'this compound peut agir comme traceur dans les études de chimie environnementale. Il peut être utilisé pour suivre le mouvement des polluants et pour étudier leur devenir et leur transport dans l'environnement {svg_7}.
Électronique organique : Semi-conducteurs et photovoltaïque
Enfin, dans le domaine de l'électronique organique, la structure aromatique du composé et les groupes attracteurs d'électrons peuvent être avantageux dans le développement de semi-conducteurs et de matériaux photovoltaïques. Ces matériaux sont essentiels pour créer des dispositifs électroniques organiques efficaces {svg_8}.
Safety and Hazards
When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Mode of Action
The mode of action of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid is currently unknown due to the lack of specific studies on this compound .
Biochemical Pathways
It is known that the compound is a derivative of nitrophenols , which are known to interact with various biochemical pathways.
Propriétés
IUPAC Name |
2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWFDZXSCIFGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181057 | |
| Record name | Nitrohydroxyiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-51-7 | |
| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrohydroxyiodophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrohydroxyiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, often abbreviated as NIP, used in immunological studies?
A1: (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, or NIP, serves as a hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule like a protein. [, ] NIP itself is too small to activate the immune system, but when attached to a carrier, it forms a complex that B cells can recognize. Researchers often use NIP conjugates to investigate fundamental immunological processes, such as:
Q2: The research paper mentions "chimeric ovine-murine IgE anti-NIP antibodies." What does this mean and what is its significance?
A2: Researchers successfully created antibodies with specificities not found naturally by combining genetic material from different species. [] In this case, they developed a "chimeric" antibody containing the antigen-binding region (V region) from a mouse antibody specific for NIP and the constant region (C region) from a sheep IgE antibody. This achievement is significant for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)











